3-Fluoro-4-iodo-2-methoxybenzoic acid
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Overview
Description
3-Fluoro-4-iodo-2-methoxybenzoic acid: is an aromatic carboxylic acid derivative characterized by the presence of fluorine, iodine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of the iodine atom through electrophilic aromatic substitution.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Fluorination: Introduction of the fluorine atom through nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Esters: Formed from esterification reactions.
Alcohols: Formed from reduction reactions.
Carboxylates: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique substituents.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the effects of halogenated aromatic compounds on biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with biological targets through:
Hydrogen Bonding: Interaction with enzymes or receptors.
Electrophilic and Nucleophilic Interactions: Reactivity due to the presence of halogen atoms.
Aromatic Interactions: π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 4-Iodo-2-methoxybenzoic acid
- 2-Fluoro-4-iodobenzoic acid
Comparison:
- 3-Fluoro-4-iodo-2-methoxybenzoic acid is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups, which can influence its reactivity and interactions.
- 3-Fluoro-4-methoxybenzoic acid lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.
- 4-Iodo-2-methoxybenzoic acid lacks the fluorine atom, affecting its nucleophilic substitution potential.
- 2-Fluoro-4-iodobenzoic acid lacks the methoxy group, which may influence its solubility and interactions.
Properties
Molecular Formula |
C8H6FIO3 |
---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6FIO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
NIFMHHUMQUYLNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)C(=O)O |
Origin of Product |
United States |
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